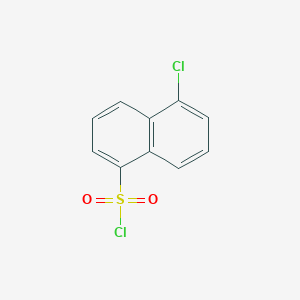

5-Chloronaphthalene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4618. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWQFZGPMGHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277885 | |

| Record name | 5-chloronaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-07-2 | |

| Record name | 6291-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloronaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloronaphthalene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride (CAS 6291-07-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloronaphthalene-1-sulfonyl chloride (CAS Number: 6291-07-2), a versatile chemical intermediate with applications in organic synthesis, proteomics research, and as a derivatizing agent for analytical purposes. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines experimental protocols for its use. Safety information and key applications are also discussed to provide a thorough resource for laboratory professionals.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6291-07-2 | [1][2][3] |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1][2][3] |

| Molecular Weight | 261.12 g/mol | [1][3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point | 375.4 °C at 760 mmHg | [1] |

| Density | 1.516 g/cm³ | [1] |

| Flash Point | 180.9 °C | [1] |

Spectral Data

Reference NMR Data for a Structurally Similar Compound (Naphthalene Derivative)

The following data, obtained from a supporting information document for a related naphthalene compound, can serve as a reference for interpreting the spectra of this compound. The presence of the chloro-substituent at the 5-position will induce predictable shifts in the aromatic region of the spectrum.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (400 MHz, CDCl₃) | 7.88 – 7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54 – 7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06 – 6.97 (m, 1H), 6.95 – 6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23 |

Note: This data is for a related compound and should be used for comparative purposes only.

Synthesis and Reactivity

General Synthesis of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are commonly synthesized via the chlorosulfonation of the corresponding aromatic compound. A general and adaptable protocol for this transformation is the reaction of the parent aromatic compound with chlorosulfonic acid.[5]

Experimental Protocol: General Synthesis of an Aryl Sulfonyl Chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Materials:

-

Aromatic precursor (e.g., 1-chloronaphthalene)

-

Chlorosulfonic acid (freshly distilled is recommended)[5]

-

Ice

-

Water

-

Benzene (for recrystallization)

-

Round-bottomed flask with a mechanical stirrer

-

Cooling bath

-

Suction funnel and filter paper

-

Mortar and pestle

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add the chlorosulfonic acid.[5]

-

Cool the chlorosulfonic acid to approximately 12–15 °C.[5]

-

Gradually add the aromatic precursor to the cooled chlorosulfonic acid over a period of about fifteen minutes, maintaining the temperature at approximately 15 °C.[5] Note: This reaction evolves significant amounts of hydrogen chloride gas and must be performed in a well-ventilated fume hood.[5]

-

After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion.[5] The disappearance of gas bubbles indicates the reaction is complete.[5]

-

Carefully and slowly pour the syrupy liquid reaction mixture into a beaker containing crushed ice with constant stirring.[5] This step should also be performed in a fume hood.

-

The solid sulfonyl chloride will precipitate out of the solution. Collect the solid product by suction filtration and wash it with cold water.[5]

-

For purification, the crude product can be dried and then recrystallized from a suitable solvent such as dry benzene.[5]

Caption: General workflow for the synthesis of this compound.

Reactivity and Formation of Sulfonamides

The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reactivity is the basis for its application as a derivatizing agent.

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of scientific research and drug development.

Derivatizing Agent for HPLC Analysis

Due to its naphthalene moiety, which is a chromophore and fluorophore, this compound can be used as a pre-column derivatizing agent to enhance the detection of compounds containing primary and secondary amine groups by High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors.[6] This is particularly useful for the analysis of amino acids, peptides, and pharmaceuticals that lack a strong chromophore.[6]

Experimental Protocol: Derivatization of an Amine for HPLC Analysis

Disclaimer: This is a generalized protocol. Optimization of reaction conditions, stoichiometry, and HPLC method parameters is essential for specific applications.

Materials:

-

Analyte containing a primary or secondary amine

-

This compound

-

Aprotic solvent (e.g., acetonitrile, acetone)

-

Aqueous buffer (e.g., sodium bicarbonate, pH 9)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the analyte in the aqueous buffer.

-

Derivatizing Agent Solution: Prepare a solution of this compound in the aprotic solvent.

-

Reaction: Add an excess of the derivatizing agent solution to the analyte solution. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes). The optimal temperature and time will need to be determined experimentally.

-

Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to react with the excess sulfonyl chloride.

-

Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Caption: Workflow for pre-column derivatization of amines for HPLC analysis.

Intermediate in Organic Synthesis

The reactivity of the sulfonyl chloride group makes this compound a useful building block in organic synthesis. The resulting sulfonamides are often stable and can be found in a variety of biologically active molecules.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for researchers in chemistry and drug development. Its utility as a derivatizing agent for enhancing analytical detection and as an intermediate in the synthesis of complex molecules makes it an important tool in the laboratory. Proper understanding of its properties, synthesis, reactivity, and safe handling procedures is crucial for its effective and safe utilization. This technical guide provides a foundational understanding to aid researchers in incorporating this compound into their experimental workflows.

References

An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-Chloronaphthalene-1-sulfonyl chloride, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Core Physicochemical Properties

This compound is a yellow solid compound with the molecular formula C₁₀H₆Cl₂O₂S.[1] It is an important reagent used in the synthesis of various organic molecules. A summary of its key physicochemical properties is presented below.

General Properties

| Property | Value | Source(s) |

| CAS Number | 6291-07-2 | [1] |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |

| Appearance | Yellow Solid | [1] |

Physical and Chemical Constants

| Property | Value | Source(s) |

| Molecular Weight | 261.12 g/mol | [1] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point | 375.4 °C at 760 mmHg | [1] |

| Density | 1.516 g/cm³ | [1] |

| Flash Point | 180.9 °C | [1] |

| Exact Mass | 259.94700 u | [1] |

Solubility and Stability

| Property | Details | Source(s) |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate. | LabSolutions |

| Stability | Store at -20°C for a shelf life of approximately 1095 days. | LabSolutions |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development. The following sections provide methodologies based on established chemical principles for aryl sulfonyl chlorides.

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorosulfonation of 5-chloronaphthalene. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the naphthalene ring.

Materials:

-

5-Chloronaphthalene

-

Chlorosulfonic acid (ClSO₃H)

-

Inert solvent (e.g., dichloromethane, nitrobenzene)

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Dissolve 5-chloronaphthalene in a suitable inert solvent within the flask and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (typically 2-4 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride gas.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 2-6 hours) to ensure complete reaction. The optimal temperature and time should be determined empirically.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid. This should be done in a large beaker within a fume hood.

-

The solid product, this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes, or chloroform)

-

Heating source (e.g., hot plate)

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which should induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to assess the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region, characteristic of the substituted naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring, with chemical shifts influenced by the chloro and sulfonyl chloride substituents. The spectra should be recorded in a deuterated solvent such as CDCl₃.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2] Aromatic C-H and C=C stretching vibrations will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO₂Cl group.

-

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound.

References

An In-Depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloronaphthalene-1-sulfonyl chloride is a reactive organosulfur compound featuring a naphthalene core. Its molecular structure, characterized by the presence of a sulfonyl chloride group and a chlorine atom on the fused aromatic rings, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. While specific biological data for this compound is limited, the known activities of related naphthalene-sulfonamide derivatives suggest promising avenues for future research, including the development of novel antimicrobial and anticancer agents.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₁₀H₆Cl₂O₂S. The structure consists of a naphthalene ring system substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |

| Molecular Weight | 261.11 g/mol | [1] |

| CAS Number | 6291-07-2 | [1] |

| Appearance | Solid | General Knowledge |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl | General Knowledge |

| InChI Key | WORJISAOMPPPTM-UHFFFAOYSA-N | General Knowledge |

Synthesis and Reactivity

The synthesis of naphthalene sulfonyl chlorides can be achieved through several methods, primarily involving the chlorosulfonation of naphthalene or the chlorination of naphthalenesulfonic acids.

General Synthesis of Sulfonyl Chlorides

A common method for the preparation of sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Another approach is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid (ClSO₃H).

Reactivity and Formation of Sulfonamides

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to its utility in organic synthesis. A key reaction is the formation of sulfonamides through the reaction of the sulfonyl chloride with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a general procedure for the synthesis of sulfonamides from a sulfonyl chloride and an amine. This can be adapted for this compound.

Materials:

-

Sulfonyl chloride (1 equivalent)

-

Primary or secondary amine (1-1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine) (1.5-2 equivalents)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Dissolve the sulfonyl chloride in the anhydrous solvent in a separate flask.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[2]

Diagram: General Sulfonamide Synthesis Workflow

Caption: Workflow for the synthesis of sulfonamides.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively documented, the broader class of naphthalene-sulfonamide derivatives has shown significant potential in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer properties of naphthalene-sulfonamide derivatives. For instance, a series of sulfonamide derivatives bearing a naphthalene moiety demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with some compounds inhibiting tubulin polymerization.[3] Another study on naphthalene analogs as potential anticancer agents revealed that certain derivatives modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.

Diagram: Logical Relationship of Naphthalene-Sulfonamide Anticancer Activity

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new drug candidates. The core structure of this compound provides a scaffold for the synthesis of novel sulfonamides with potential antibacterial and antifungal properties. The introduction of the lipophilic chloronaphthalene group may enhance the ability of the resulting sulfonamides to penetrate microbial cell membranes.

Enzyme Inhibition

The sulfonamide group is a key pharmacophore in a variety of enzyme inhibitors. Derivatives of chlorinated sulfonamides have been shown to inhibit enzymes such as urease, butyrylcholinesterase, and lipoxygenase.[4] Naphthalene-sulfonamide derivatives have also been investigated as antagonists of human CCR8, a chemokine receptor.[5]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general fluorescence-based assay to screen for enzyme inhibitors.

Materials:

-

Target enzyme

-

Fluorogenic substrate

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well microplate (black)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a small volume of each compound dilution to the wells of the microplate. Include a positive control (enzyme and substrate without inhibitor) and a negative control (buffer and substrate without enzyme).

-

Add the enzyme solution to each well and incubate for a specific time at the optimal temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Fluorescent Probes

Naphthalene-based compounds, such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are widely used as fluorescent probes for labeling proteins and other biomolecules. The naphthalene moiety of this compound provides a potential chromophore, suggesting that its derivatives could be explored for applications in fluorescence-based assays and cellular imaging. The reactivity of the sulfonyl chloride group allows for covalent attachment to nucleophilic residues in proteins, such as lysine.

Diagram: Protein Labeling with a Sulfonyl Chloride Probe

Caption: Covalent labeling of a protein.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and research tools. Its reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives. Based on the established biological activities of related naphthalene-sulfonamides, future research should focus on synthesizing and screening derivatives of this compound for their anticancer, antimicrobial, and enzyme-inhibitory properties. Furthermore, the potential fluorescent properties of its derivatives warrant investigation for their application as chemical probes in biological systems. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.

References

- 1. scbt.com [scbt.com]

- 2. cbijournal.com [cbijournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 5-Chloronaphthalene-1-sulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloronaphthalene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its solubility profile in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for researchers to determine these values accurately. It includes a detailed methodology for solubility determination, a template for data presentation, and a workflow diagram to guide the experimental process.

Introduction

This compound (CAS No. 6291-07-2) is an aromatic sulfonyl chloride containing a naphthalene ring system. The presence of the sulfonyl chloride group makes it a reactive precursor for the synthesis of sulfonamides, a class of compounds with a wide range of pharmacological activities. Understanding its solubility is paramount for chemists to control reaction kinetics, select appropriate crystallization solvents, and develop scalable purification processes.

While qualitative solubility information is available, precise quantitative data across a range of common organic solvents is not well-documented in scientific literature. This guide aims to bridge that gap by presenting known qualitative data and providing a standardized methodology for researchers to generate quantitative solubility data in their own laboratories.

Qualitative Solubility Data

Based on available safety data sheets and chemical supplier information, this compound is qualitatively described as being soluble in a range of polar aprotic and chlorinated solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Acetone | Soluble[1] |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

This table provides a summary of solvents in which the compound is known to be soluble, but does not provide quantitative concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.[2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, anhydrous)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining temperature (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Drying oven or vacuum desiccator

3.2. Procedure: Isothermal Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid.

-

Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

-

Phase Separation : After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.[3]

-

Sampling : Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Quantification :

-

Gravimetric Method : If the solvent is volatile, accurately weigh the volumetric flask containing the filtrate. Gently evaporate the solvent under reduced pressure or in a drying oven until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the residue and the volume of the solvent used.

-

Spectroscopic/Chromatographic Method : Dilute the filtered sample with a known volume of the appropriate solvent. Analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer. This method is often more precise and requires less material.

-

3.3. Data Calculation and Presentation

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | 25.0 | ||

| e.g., Dichloromethane | 25.0 | ||

| e.g., Ethyl Acetate | 25.0 | ||

| e.g., Toluene | 25.0 | ||

| e.g., Heptane | 25.0 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data indicates that this compound is soluble in several common organic solvents, quantitative data is essential for precise chemical process development. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the solubility of this compound under controlled laboratory conditions. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development, enabling more efficient and scalable synthetic processes.

References

An In-depth Technical Guide to the Synthesis of 5-Chloronaphthalene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis route for 5-Chloronaphthalene-1-sulfonyl chloride, a valuable intermediate in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific compound, this guide outlines a synthesis strategy based on established chemical principles and analogous reactions reported in the literature. The proposed route involves the direct chlorosulfonation of 1-chloronaphthalene.

Proposed Synthesis Route: Chlorosulfonation of 1-Chloronaphthalene

The primary method for introducing a sulfonyl chloride group onto an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid. In this proposed synthesis, 1-chloronaphthalene serves as the starting material.

The key challenge in this synthesis is the regioselectivity of the chlorosulfonation reaction. The chlorine atom on the naphthalene ring is an ortho-, para-directing group, while the naphthalene ring system itself preferentially undergoes electrophilic substitution at the α-positions (1, 4, 5, and 8). For 1-chloronaphthalene, the potential sites for sulfonation are positions 2, 4, 5, and 8. The formation of the desired 5-chloro-1-sulfonyl chloride isomer is plausible, but the reaction will likely yield a mixture of isomers, including the 4-chloro and 8-chloro analogs. Therefore, purification of the final product is a critical step.

Below is a diagram illustrating the proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a hypothetical procedure based on analogous chlorosulfonation reactions of naphthalene derivatives. Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 16.26 g | 0.1 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 58.26 g (33.3 mL) | 0.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Crushed Ice | H₂O | 18.02 | 500 g | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloronaphthalene (16.26 g, 0.1 mol). Dissolve the starting material in 50 mL of dichloromethane.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (33.3 mL, 0.5 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, likely a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure adequate ventilation.

-

The quenching step is highly exothermic and should be performed slowly and with efficient cooling.

Quantitative Data Summary

The following table summarizes the expected quantities and potential yield for the synthesis. Please note that the yield is an estimate based on similar reactions and will depend on the successful isolation of the desired isomer.

| Parameter | Value |

| Moles of 1-Chloronaphthalene | 0.1 mol |

| Moles of Chlorosulfonic Acid | 0.5 mol |

| Theoretical Yield of this compound | 26.11 g |

| Expected Yield (Estimated) | 40-60% |

| Melting Point (Reported) | 94-95 °C[1] |

| Molecular Formula | C₁₀H₆Cl₂O₂S[1] |

| Molecular Weight | 261.12 g/mol [1] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. The logical relationship is a straightforward chemical conversion as depicted in the workflow diagram. The core of this process is the electrophilic aromatic substitution mechanism.

Caption: Mechanism of Electrophilic Aromatic Substitution.

This guide provides a foundational understanding for the synthesis of this compound. Experimental validation and optimization are essential to develop a robust and efficient procedure. Researchers should pay close attention to the purification and characterization of the final product to ensure the desired isomeric purity.

References

Spectral Analysis of 5-Chloronaphthalene-1-sulfonyl chloride: A Technical Guide

This technical guide provides a summary of available and predicted spectral data for 5-Chloronaphthalene-1-sulfonyl chloride, a key intermediate in chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of experimentally verified spectra in the public domain, this guide combines predicted data with analysis of related compounds to offer a comprehensive overview.

Mass Spectrometry

Mass spectrometry data provides insights into the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₆Cl₂O₂S, Molecular Weight: 261.11 g/mol ), the following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 260.95384 |

| [M+Na]⁺ | 282.93578 |

| [M-H]⁻ | 258.93928 |

| [M+NH₄]⁺ | 277.98038 |

| [M+K]⁺ | 298.90972 |

| [M]⁺ | 259.94601 |

| [M]⁻ | 259.94711 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Sulfonyl Chloride (S=O stretch) | 1370 - 1410 | Asymmetric stretch |

| Sulfonyl Chloride (S=O stretch) | 1166 - 1204 | Symmetric stretch |

| Aromatic C-H stretch | 3000 - 3100 | C-H stretching on the naphthalene ring |

| Aromatic C=C stretch | 1400 - 1600 | C=C skeletal vibrations in the ring |

| C-Cl stretch | 600 - 800 | Carbon-chlorine bond vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. As with the IR data, specific experimental NMR spectra for this compound are not widely published. The following are predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons on the naphthalene ring. The electron-withdrawing effects of the sulfonyl chloride and chlorine substituents will cause these protons to be deshielded, appearing in the downfield region of the spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-4 | 7.8 - 8.2 | Doublet |

| H-3 | 7.5 - 7.8 | Triplet |

| H-6, H-8 | 7.9 - 8.3 | Doublet |

| H-7 | 7.6 - 7.9 | Triplet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten signals for the ten carbon atoms of the naphthalene ring. The carbons directly attached to the electron-withdrawing groups (C-1 and C-5) are expected to be the most deshielded.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 125 - 130 |

| C-3 | 128 - 133 |

| C-4 | 124 - 129 |

| C-5 | 135 - 140 |

| C-6 | 126 - 131 |

| C-7 | 129 - 134 |

| C-8 | 123 - 128 |

| C-4a | 130 - 135 |

| C-8a | 132 - 137 |

Note: These are estimated values and require experimental verification.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic sulfonyl chlorides like this compound.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to observe different adducts.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and other significant fragments.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of TMS is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to the Potential Hazards and Safe Handling of 5-Chloronaphthalene-1-sulfonyl chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical hazards and adherence to strict safety protocols are paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the potential hazards associated with 5-Chloronaphthalene-1-sulfonyl chloride (CAS No: 6291-07-2), along with detailed handling procedures, emergency protocols, and waste disposal guidelines.

Physicochemical and Hazard Profile

This compound is a reactive organic compound utilized in chemical synthesis.[1] Its hazardous nature necessitates careful handling to prevent adverse health effects and environmental contamination.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6291-07-2 | [2][3] |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [2][3] |

| Molecular Weight | 261.11 g/mol | [2] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 94-95 °C | [2][4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate. | [2] |

| Storage | Store at -20°C in an inert atmosphere at room temperature. | [2][5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[6] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H410: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |

Signal Word: Warning[6]

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS09: Environment

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the compound.[6]

-

Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for operations with a high risk of splashing.[6]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential exposure, additional protective clothing may be necessary.[7]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6][7]

Weighing and Handling Protocol

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper, container) within the fume hood.

-

Weighing: Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel. Avoid creating dust.

-

Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel.

-

Cleaning: Clean any residual solid from the spatula and weighing paper using a suitable solvent (e.g., acetone) and dispose of the cleaning materials as hazardous waste.

-

Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[6]

Reaction Setup and Monitoring

-

Inert Atmosphere: Due to its reactivity, particularly with nucleophiles, reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Be aware of the reaction temperature, as excessive heat can lead to decomposition or the formation of by-products.[8]

-

Ventilation: All reactions must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[6]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Spill and Leak Procedures

-

Evacuate: Evacuate personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, and dispose of cleaning materials as hazardous waste.

Reactivity and Disposal

Chemical Reactivity and Stability

-

Reactivity: The sulfonyl chloride group is reactive towards nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters, respectively.[8]

-

Stability: The compound is stable under recommended storage conditions.[7] It is sensitive to moisture.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[7]

Waste Disposal

-

Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste.

-

Empty Containers: Handle uncleaned containers as you would the product itself.

Workflow and Pathway Visualizations

The following diagrams illustrate the safe handling workflow and potential reaction pathways for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: General reaction pathways of this compound.

References

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 6291-07-2|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]

An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride: Sourcing and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Chloronaphthalene-1-sulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel sulfonamide derivatives with potential applications in medicinal chemistry and materials science. This document outlines reliable suppliers, purchasing details, key physicochemical properties, and detailed experimental protocols for its use.

Purchasing and Supplier Information

This compound (CAS No. 6291-07-2) is commercially available from a variety of chemical suppliers. For ease of comparison, the following table summarizes key purchasing information from several reputable vendors. Please note that pricing and availability are subject to change and it is recommended to request a direct quote from the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | sc-224075 | - | Inquire | Specialty product for proteomics research.[1] |

| Alfa Chemistry | ACM6291072 | Inquire | Inquire | Provides some physical property data. |

| Amerigo Scientific | Inquire | Inquire | Inquire | Buyer assumes responsibility for purity confirmation. |

| BLD Pharm | BD138435 | Inquire | Inquire | Cold-chain transportation may be required. |

| LookChemicals | 6291-07-2 | 90%, 98%, 99% | 10g, 100g, 1kg+ | Lists multiple suppliers with varying purities. |

| Fisher Scientific (Toronto Research Chemicals) | TRC-C437850 | - | 1g | High-purity organic molecule. |

| NanoAxis LLC | N/A | - | Inquire | Stated as useful in organic synthesis. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning and executing chemical reactions, as well as for safety assessments.

| Property | Value | Source |

| CAS Number | 6291-07-2 | [1] |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |

| Molecular Weight | 261.12 g/mol | [2] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 375.4 °C at 760 mmHg | [2] |

| Density | 1.516 g/cm³ | [2] |

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. These resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antimicrobial and anticancer properties.[3][4] The naphthalene moiety also makes this reagent a valuable building block for the development of fluorescent probes.

General Reactivity: Sulfonamide Formation

The core reactivity of this compound involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme for the synthesis of sulfonamides from this compound is depicted below:

Caption: General reaction for the synthesis of sulfonamides.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 5-Chloronaphthalene-1-sulfonamide Derivative

This protocol is adapted from a general method for the microwave-assisted, solvent-free synthesis of sulfonamides and provides a rapid and efficient route to the desired products.[5]

Materials:

-

This compound (1.0 mmol)

-

Aniline (or other primary/secondary amine) (1.0 mmol)

-

Microwave reactor

-

Glass reaction vessel

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

In a glass microwave reaction vessel, add this compound (1.0 mmol, 261.12 mg).

-

To this, add the desired amine (e.g., aniline, 1.0 mmol, 93.13 mg).

-

The reaction vessel is sealed and placed in the microwave reactor.

-

The mixture is irradiated at a suitable power to maintain a temperature of 100-120°C for 3-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The crude product is dissolved in a minimal amount of ethyl acetate.

-

The product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

The fractions containing the pure product are collected and the solvent is removed under reduced pressure using a rotary evaporator to yield the final 5-chloronaphthalene-1-sulfonamide derivative.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of a 5-chloronaphthalene-1-sulfonamide derivative.

Caption: Workflow for sulfonamide synthesis and purification.

Potential Applications in Drug Discovery and Fluorescent Probe Development

While specific signaling pathways involving this compound are not extensively documented, its derivatives, particularly sulfonamides, are a well-established class of compounds with a broad range of biological activities.[4] The chlorinated naphthalene scaffold is a feature in some pharmaceutically active molecules.[6]

Furthermore, the naphthalene core of this molecule suggests its utility in the development of fluorescent probes. Naphthalene derivatives are known to exhibit fluorescence, and by attaching functional groups through the sulfonyl chloride moiety, probes can be designed for various biological imaging applications. For instance, a similar approach has been used to prepare fluorescent probes for the detection of metal ions or to visualize cellular components.[7][8] The synthesis would involve reacting this compound with an amine-containing fluorophore or a molecule with a specific binding affinity.

Conclusion

This compound is a readily accessible and versatile chemical building block. Its primary utility lies in the straightforward synthesis of sulfonamides, a class of compounds with significant potential in medicinal chemistry. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis of novel derivatives. Further investigation into the biological activities and fluorescent properties of these derivatives could lead to the development of new therapeutic agents and advanced imaging tools.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8962339B2 - Fluorescent probe compounds, preparation method and application thereof - Google Patents [patents.google.com]

- 8. Small-Scale Preparation of Fluorescently Labeled Chemical Probes from Marine Cyclic Peptides, Kapakahines A and F - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Naphthalenesulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and multifaceted applications of naphthalenesulfonyl chlorides, a class of compounds that has played a pivotal role in advancing chemical and biological sciences. From their foundational roots in 19th-century dye chemistry to their contemporary use as sophisticated tools in drug discovery and molecular biology, naphthalenesulfonyl chlorides continue to be of significant interest to the scientific community.

Historical Perspective: From Naphthalene Chemistry to a Versatile Reagent

The story of naphthalenesulfonyl chlorides begins not with their direct synthesis, but with the broader exploration of naphthalene chemistry in the latter half of the 19th century. A pivotal figure in this era was the British chemist Henry Edward Armstrong , whose extensive work on the sulfonation of naphthalene laid the groundwork for the future development of its derivatives.[1][2] His research into the substitution reactions of naphthalene was instrumental for the burgeoning synthetic dye industry.[2]

While a singular moment of "discovery" for naphthalenesulfonyl chloride is not clearly documented, its synthesis emerged as a logical progression from the well-established chemistry of naphthalenesulfonic acids. The conversion of sulfonic acids to their corresponding sulfonyl chlorides was a known chemical transformation, and early 20th-century literature contains methods for their preparation. For instance, a 1912 publication by E. de Barry Barnett describes a method for the synthesis of 2-naphthalenesulfonyl chloride.[3]

A significant turning point in the history of these compounds was the introduction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This derivative, with its inherent fluorescence, revolutionized protein chemistry by providing a highly sensitive method for N-terminal amino acid analysis and protein labeling, a technique still in use today.[4][5] This application propelled naphthalenesulfonyl chlorides from being primarily chemical intermediates to indispensable tools in biochemical research.

In more recent times, the focus has expanded to the pharmacological potential of naphthalenesulfonyl chloride derivatives. Their rigid bicyclic structure has proven to be an excellent scaffold for designing ligands for various biological targets, particularly G-protein coupled receptors (GPCRs). This has led to the development of potent and selective antagonists for receptors such as the histamine H₃ and serotonin 5-HT₆ receptors, which are implicated in a range of central nervous system disorders.

Synthesis of Naphthalenesulfonyl Chlorides: Key Methodologies

The preparation of naphthalenesulfonyl chlorides can be broadly categorized into two main approaches: the direct sulfonation and chlorination of naphthalene, and the conversion of pre-formed naphthalenesulfonic acids or their salts.

Direct Chlorosulfonation of Naphthalene

This method involves the direct reaction of naphthalene with a chlorosulfonating agent, most commonly chlorosulfonic acid. The reaction typically produces a mixture of isomers, with the 1- and 2-isomers being the major products. The reaction conditions, such as temperature and the ratio of reactants, can be adjusted to favor the formation of a particular isomer.

From Naphthalenesulfonic Acids and their Salts

A more common and often higher-yielding approach involves the conversion of a naphthalenesulfonic acid or its corresponding salt (typically sodium) to the sulfonyl chloride. This is usually achieved by treatment with a chlorinating agent such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).

Quantitative Data on Naphthalenesulfonyl Chloride Synthesis

The following tables summarize quantitative data from various reported synthetic methods for different naphthalenesulfonyl chlorides.

| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1-Naphthalenesulfonyl chloride | Sodium α-naphthalenesulfonate | POCl₃, Acetonitrile, Dimethylacetamide | 65°C, 1 hour | 84.6 | 66-68 | [6] |

| 2-Naphthalenesulfonyl chloride | Sodium 2-naphthalenesulfonate | PCl₅ | Heating | 70 | 76 | [3] |

| 2-Naphthalenesulfonyl chloride | Sodium 2-naphthalenesulfonate | POCl₃, Chloroform | 90°C, 9 hours | 95.8 | Not Reported | [7] |

| Naphthalene-1,5-disulfonyl chloride | Disodium naphthalene-1,5-disulfonate | PCl₅ | 110°C, 1 hour | 65-88 | 181-183 | [8] |

| Naphthalene-1,5-disulfonyl chloride | Naphthalene | Chlorosulfonic acid, Liquid SO₂ | -10 to 0°C | 42.8 | 181-183 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving naphthalenesulfonyl chlorides.

Synthesis of 2-Naphthalenesulfonyl Chloride

-

Materials:

-

Dry sodium 2-naphthalenesulfonate (40 g)

-

Coarsely powdered phosphorus pentachloride (40 g)

-

Benzene

-

Petroleum ether

-

Ice-cold water

-

-

Procedure:

-

Gradually add 40 g of dry sodium 2-naphthalenesulfonate to an equal weight of coarsely powdered phosphorus pentachloride. The addition should be regulated to control the exothermic reaction.[3]

-

Once the addition is complete, heat the reaction mixture until it becomes homogeneous.[3]

-

Remove the resulting phosphorus oxychloride by distillation under slightly reduced pressure (500 mm Hg, 100°C).[3]

-

Pour the crude 2-naphthalenesulfonyl chloride into ice-cold water.[3]

-

Filter the solid product and dry it in vacuo.[3]

-

Purify the crude product by recrystallization from a mixture of benzene and petroleum ether to yield colorless crystalline solid.[3]

-

Protein Labeling with Dansyl Chloride

-

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, pH 8.0-9.5)

-

Dansyl chloride stock solution (10-50 mM in anhydrous acetonitrile or DMF, freshly prepared)

-

Quenching solution (e.g., hydroxylamine)

-

Dialysis tubing or gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

To the protein solution, slowly add the dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-100 mM and incubate for 30 minutes at room temperature.

-

Remove unreacted dansyl chloride and byproducts by dialysis against PBS or by using a gel filtration column.

-

Determine the degree of labeling by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~330 nm (for dansyl concentration).

-

Applications in Drug Discovery and Chemical Biology

Naphthalenesulfonyl chlorides and their derivatives have found extensive applications as fluorescent probes and as scaffolds for the development of therapeutic agents.

Fluorescent Probes

The naphthalene ring system provides a fluorescent core that is sensitive to the polarity of its environment. This property has been exploited in the design of fluorescent probes to study biological processes such as protein conformation, membrane dynamics, and ion transport. Dansyl chloride is a prime example, where its fluorescence properties change upon covalent attachment to a protein, providing information about the local environment of the labeled site.

Drug Development

The rigid and planar structure of the naphthalene nucleus makes it an attractive scaffold in drug design. Naphthalenesulfonyl chloride derivatives have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Naphthalenesulfonyl chloride derivatives have been developed as potent and selective H₃ receptor antagonists, with potential therapeutic applications in cognitive disorders and other neurological conditions. These antagonists typically act as inverse agonists, inhibiting the constitutive activity of the receptor.

Caption: Histamine H3 Receptor Signaling Blockade.

The serotonin 5-HT₆ receptor, primarily expressed in the brain, is a Gs-coupled receptor that has been implicated in cognitive function and mood regulation. Antagonists of the 5-HT₆ receptor, including those based on a naphthalenesulfonyl chloride scaffold, have shown pro-cognitive effects in preclinical studies and are being investigated as potential treatments for Alzheimer's disease and other cognitive impairments.

Caption: Serotonin 5-HT6 Receptor Signaling Inhibition.

Conclusion

The journey of naphthalenesulfonyl chlorides from their origins in fundamental organic chemistry to their current status as sophisticated molecular probes and promising therapeutic scaffolds is a testament to their enduring utility. The versatility of their synthesis and the tunability of their properties have ensured their continued relevance across diverse scientific disciplines. As our understanding of complex biological systems deepens, it is certain that naphthalenesulfonyl chlorides will continue to be a valuable class of molecules in the arsenal of researchers and drug developers, enabling new discoveries and therapeutic innovations.

References

- 1. Henry Edward Armstrong - Wikipedia [en.wikipedia.org]

- 2. Henry Edward Armstrong | Organic Chemistry, Biochemistry, Pharmaceuticals | Britannica [britannica.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 5-Chloronaphthalene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence of naphthalene-based probes is often sensitive to the polarity of the local environment. This characteristic makes such labels useful for investigating protein folding, binding events, and localization within cellular compartments.[3]

Principle of Reaction

The labeling reaction involves the nucleophilic attack of an unprotonated primary or secondary amine on the sulfonyl chloride group of 5-Chloronaphthalene-1-sulfonyl chloride. This reaction proceeds efficiently under alkaline conditions (pH 8.5-9.5) where the primary amino groups of the protein are deprotonated and thus more nucleophilic. The resulting sulfonamide linkage is highly stable.[3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound as a protein labeling reagent, the following table provides an estimated summary of its potential characteristics based on analogous naphthalenesulfonyl compounds like dansyl chloride.[3][4] It is strongly recommended that users experimentally determine these values for their specific application.

| Property | Estimated Value/Range | Notes |

| Excitation Maximum (λex) | ~330 - 350 nm | Highly dependent on the local environment and solvent polarity. |

| Emission Maximum (λem) | ~450 - 550 nm | Expected to be sensitive to the polarity of the probe's microenvironment. A blue shift may be observed in more hydrophobic environments. |

| Molar Extinction Coefficient (ε) | Not Determined | This value is crucial for accurately determining the degree of labeling and should be determined experimentally. |

| Quantum Yield (Φ) | Not Determined | The efficiency of fluorescence is expected to vary with the environment of the attached probe. |

| Reactive Group | Sulfonyl Chloride | Reacts with primary and secondary amines. |

| Resulting Bond | Sulfonamide | A stable covalent bond. |

Experimental Protocols

The following protocols are adapted from established methods for protein labeling with sulfonyl chlorides, such as dansyl chloride.[3][5] Optimization may be required for specific proteins and applications.

Materials

-

Protein of interest

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0[5]

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)[5]

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25) or dialysis equipment

-

Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Protocol 1: Protein Labeling

-

Protein Preparation:

-

Dissolve the protein of interest in the Labeling Buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for labeling.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or acetonitrile at a concentration of 10 mg/mL.[5]

-

-

Labeling Reaction:

-

While gently stirring or vortexing the protein solution, slowly add a 10- to 50-fold molar excess of the dissolved this compound. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

-

Quenching the Reaction (Optional):

-

Purification of the Labeled Protein:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography using a column equilibrated with the desired Storage Buffer.

-

Alternatively, perform extensive dialysis against the Storage Buffer at 4°C with several buffer changes.

-

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be estimated using spectrophotometry, though this requires the molar extinction coefficient of the dye, which is not currently established for 5-Chloronaphthalene-1-sulfonamide.

General Procedure (requires determination of ε for the dye):

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_dye).

-

Calculate the concentration of the protein using its molar extinction coefficient at 280 nm (ε_prot). A correction factor for the dye's absorbance at 280 nm is needed for accuracy.

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the dye (ε_dye) at its λ_max.

-

The DOL is the molar ratio of the dye to the protein.

Mandatory Visualizations

Caption: Chemical reaction of a protein with this compound.

Caption: Experimental workflow for protein labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent staining for proteins on polyacrylamide gels with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Fluorescent Labeling of Peptides with 5-Chloronaphthalene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction